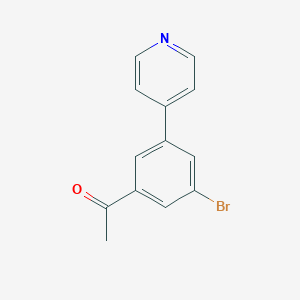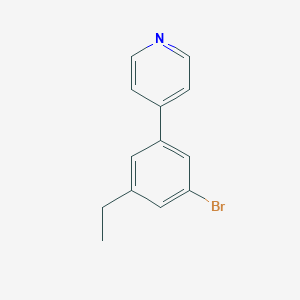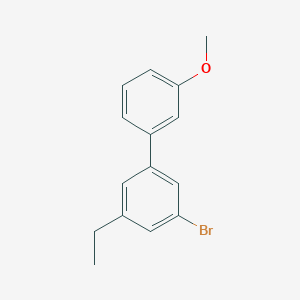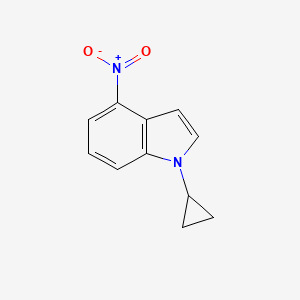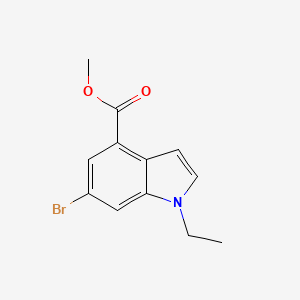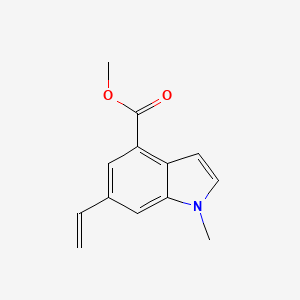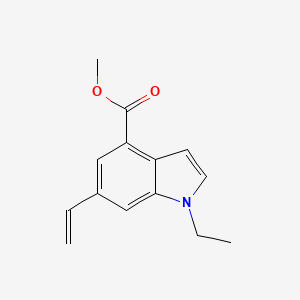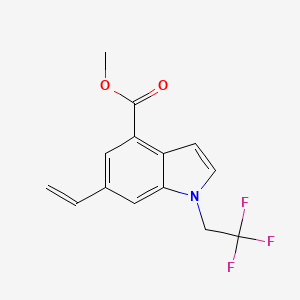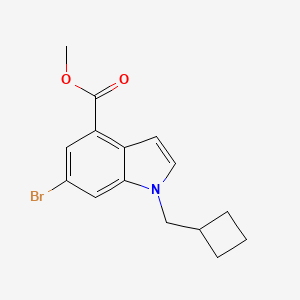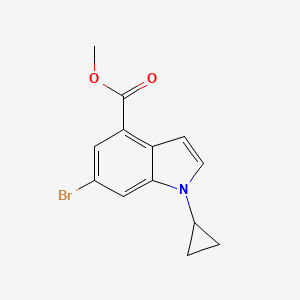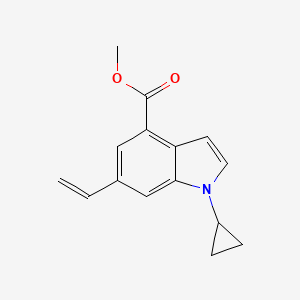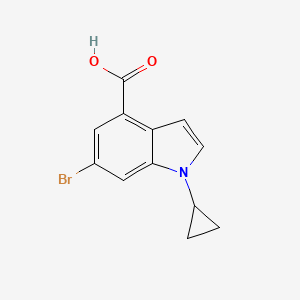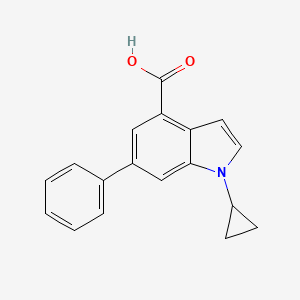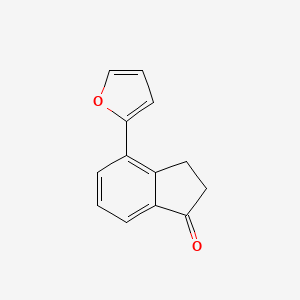
4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains an indanone moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Formation of the Indanone Moiety: The indanone structure can be synthesized through Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.
Coupling of Furan and Indanone: The final step involves coupling the furan ring with the indanone moiety. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may be used to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and indanone derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the indanone moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include oxidized furan and indanone derivatives, reduced alcohols, and various substituted furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may serve as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and indanone moiety can participate in different types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanol: A furan derivative with a hydroxymethyl group.
2-Furoic Acid: A furan derivative with a carboxylic acid group.
Indan-1-one: A compound with a similar indanone moiety but without the furan ring.
Uniqueness
4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the furan ring and indanone moiety in its structure. This dual functionality allows for a broader range of chemical reactions and interactions compared to compounds with only one of these moieties. The presence of both aromatic and carbonyl functionalities also enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
4-(furan-2-yl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-7-6-9-10(12)3-1-4-11(9)13-5-2-8-15-13/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQJPFXBABIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC(=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
